![molecular formula C17H20N2O2 B14347332 2-Methyl-2-azabicyclo[2.2.2]octan-5-yl 1H-indole-3-carboxylate CAS No. 99444-91-4](/img/structure/B14347332.png)
2-Methyl-2-azabicyclo[2.2.2]octan-5-yl 1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-azabicyclo[222]octan-5-yl 1H-indole-3-carboxylate is a complex organic compound that combines the structural features of both azabicyclo and indole systems
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-azabicyclo[222]octan-5-yl 1H-indole-3-carboxylate typically involves the construction of the azabicyclo[22One common method involves the nucleophilic attack and intramolecular cyclization of cyclopentanes and piperidine derivatives . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis is crucial for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-azabicyclo[2.2.2]octan-5-yl 1H-indole-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-azabicyclo[2.2.2]octan-5-yl 1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-azabicyclo[2.2.2]octan-5-yl 1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The azabicyclo[2.2.2]octane core may enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Azabicyclo[2.2.2]octane: A simpler analog with similar structural features but lacking the indole moiety.
2-Azabicyclo[3.2.1]octane: Another related compound with a different bicyclic structure.
Uniqueness
2-Methyl-2-azabicyclo[2.2.2]octan-5-yl 1H-indole-3-carboxylate is unique due to the combination of the azabicyclo[2.2.2]octane core and the indole moiety. This structural combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
99444-91-4 |
|---|---|
Molekularformel |
C17H20N2O2 |
Molekulargewicht |
284.35 g/mol |
IUPAC-Name |
(2-methyl-2-azabicyclo[2.2.2]octan-5-yl) 1H-indole-3-carboxylate |
InChI |
InChI=1S/C17H20N2O2/c1-19-10-11-6-7-12(19)8-16(11)21-17(20)14-9-18-15-5-3-2-4-13(14)15/h2-5,9,11-12,16,18H,6-8,10H2,1H3 |
InChI-Schlüssel |
KKRDXNFGOGRDJA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC2CCC1CC2OC(=O)C3=CNC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, [(methylenecyclopropyl)sulfinyl]-](/img/structure/B14347252.png)




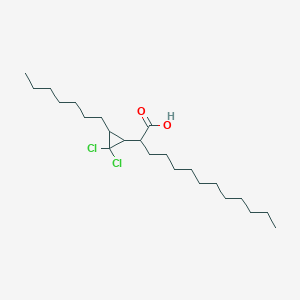

![3-[(But-3-yn-1-yl)sulfanyl]-6-methyl-1,2,4-triazin-5(2H)-one](/img/structure/B14347310.png)
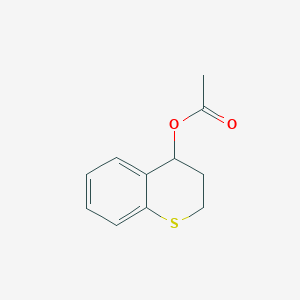
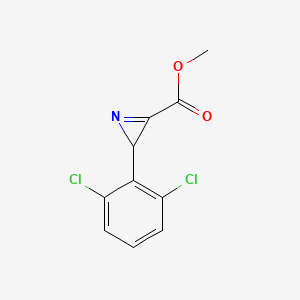
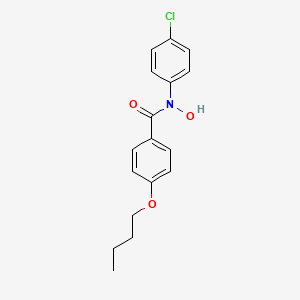
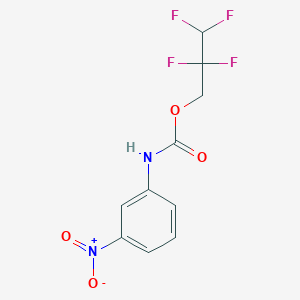
![11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one](/img/structure/B14347327.png)

